2'-Hydroxy-4-methoxychalcone
Overview
Description
2’-Hydroxy-4-methoxychalcone is a compound with the molecular formula C16H14O3 . It is found in natural products like Dalbergia sissoo and Oxytropis falcata . The IUPAC name for this compound is (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
Synthesis Analysis
The synthesis of 2’-Hydroxy-4-methoxychalcone involves the reaction of 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst . Another study mentions the use of 2′-hydroxydihydrochalcones as main precursors in flavonoid synthesis .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-4-methoxychalcone consists of two nearly planar six-membered aromatic rings connected by a propanal chain . The InChIKey for this compound is NXBNYUSXDBHELA-DHZHZOJOSA-N .Chemical Reactions Analysis
The chemical reactions involving 2’-Hydroxy-4-methoxychalcone are complex and multifaceted. For instance, it has been found that as the number of methoxy substituents increases in the chalcone substrate, the rate and efficiency of transformation to dihydrochalcones decreased .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Hydroxy-4-methoxychalcone include a molecular weight of 254.28 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Photochromic Applications
- Photochromism and Optical Memory : 2-Hydroxy-4'-methoxychalcone exhibits novel photochromic properties, making it suitable for photon-mode erasable optical memory systems with nondestructive readout ability. It demonstrates fatigue resistance in photochromic systems, enduring at least 10 write-and-erase cycles (Horiuchi et al., 2000).
Biomedical Applications
- Inhibition of Inflammatory Responses : In studies on murine macrophage cell line RAW 264.7, 2'-hydroxy-4'-methoxychalcone showed potential in inhibiting lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha. This inhibition is linked to blocking nuclear factor (NF)-kappaB and activator protein-1 (AP-1) activations (Ban et al., 2004).
- Anticancer Activity : Derivatives of 2'-hydroxy-4-methoxychalcone, synthesized through Claisen-Schmidt condensation, have shown cytotoxic activity against cervical and colon cancer cells in vitro, indicating potential as anticancer agents (Matsjeh et al., 2017).
- Anti-Angiogenic and Anti-Tumor Activities : 2'-Hydroxy-4'-methoxychalcone demonstrated significant anti-angiogenic and anti-tumor activities in vitro and in vivo. It inhibited angiogenesis in chick embryos and mouse models, reduced the proliferation of endothelial cells, and showed inhibitory effects on tumor growth in murine cancer models (Lee et al., 2006).
Material Science Applications
- Photochromism in Mesoporous Silicate : Studies have shown that 2-Hydroxy-4’-methoxychalcone adsorbed on mesoporous silicate exhibits promising photochromic properties. This suggests its potential application in creating safe and environmentally friendly photochromic materials (Takakazu et al., 2011).
Safety And Hazards
Future Directions
Further studies are needed to elucidate the structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules of 2’-Hydroxy-4-methoxychalcone . In addition, there is potential for the production of food sweeteners through the highly effective, regiospecific hydrogenation of methoxychalcone .
properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345759 | |
Record name | trans-2′-Hydroxy-4-methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-4-methoxychalcone | |
CAS RN |
3327-24-0, 34000-29-8 | |
Record name | 2'-Hydroxy-4-methoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2′-Hydroxy-4-methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Hydroxy-4-methoxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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